molecular formula C19H17Cl2NO5 B5022730 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B5022730
M. Wt: 410.2 g/mol
InChI Key: ANFYAENYCYBYHA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (2-oxoethyl), an amine group (amino), and a carboxylic acid derivative (4-oxobutanoate). It also contains a methoxyphenyl group and a dichlorophenyl group, which are aromatic rings with different substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the 4-methoxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to elucidate the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the ester group could undergo hydrolysis, while the amine group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This might include developing more efficient synthesis methods, studying its reactivity and interactions with other substances, and investigating its potential uses in fields like medicine or materials science .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO5/c1-26-13-7-5-12(6-8-13)16(23)11-27-18(25)10-9-17(24)22-15-4-2-3-14(20)19(15)21/h2-8H,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFYAENYCYBYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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